4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7OS/c1-13-9-14(2)27(24-13)17-10-18(22-12-21-17)28-11-15-5-7-26(8-6-15)20-23-19(25-29-20)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYTWPLYRWHKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC(=NS4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,4-thiadiazole ring, the piperidine ring, and the pyrazole ring, followed by their subsequent coupling to form the final compound.
Formation of 1,2,4-Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Formation of Pyrazole Ring: The pyrazole ring is typically formed by the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final coupling of these heterocyclic rings involves nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs in patents and synthetic studies. Key structural variations and their implications are summarized below:
Thiadiazole vs. Oxadiazole Derivatives
The European Patent EP 1 808 168 B1 describes pyrazolo[3,4-d]pyrimidines with 3-isopropyl-[1,2,4]oxadiazol-5-yl substituents (e.g., 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine). Replacing the oxadiazole’s oxygen with sulfur (as in the target compound’s thiadiazole) introduces differences in:
- Metabolic stability : Sulfur-containing heterocycles are often less prone to oxidative metabolism than oxygen analogs, which could extend half-life .
Thiadiazole Positional Isomerism
highlights 4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine , where the cyclopropyl group resides on a 1,3,4-thiadiazole (vs. 1,2,4-thiadiazole in the target compound). This positional shift alters:
- Ring geometry : 1,2,4-Thiadiazoles exhibit distinct bond angles compared to 1,3,4-thiadiazoles, affecting ligand-receptor complementarity.
- Electronic effects : The 3-cyclopropyl substitution on the 1,2,4-thiadiazole may create a steric shield, protecting the ring from enzymatic degradation .
Pyrimidine Substituent Diversity
The target compound’s 6-(3,5-dimethyl-1H-pyrazol-1-yl) group contrasts with substituents in other analogs:
- : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine uses a phenyl-pyrazolo-pyrimidine system, favoring aromatic stacking but increasing molecular weight.
- : Sulfonamide and benzonitrile substituents (e.g., 3-fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile) introduce hydrogen-bonding or dipole interactions absent in the dimethylpyrazole group .
Piperidine Substituent Modifications
The piperidine linker’s substitution pattern significantly influences bioavailability:
- Cyclopropyl vs.
- Methoxy vs. Cyclohexyloxy : The methoxy linker in the target compound may enhance solubility relative to cyclohexyloxy derivatives in , which prioritize lipophilicity .
Comparative Data Table
Research Implications
- Bioactivity : The dimethylpyrazole group may confer selectivity for kinases or inflammatory targets, whereas sulfonamide/benzonitrile analogs () likely target enzymes with polar active sites.
- Druglikeness : The cyclopropyl-thiadiazole and methoxy linker balance lipophilicity and solubility, suggesting favorable pharmacokinetics compared to bulkier analogs .
Biological Activity
The compound 4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C18H21N5O3S
- Molecular Weight: 387.5 g/mol
Structural Features
The compound features a pyrimidine core substituted with a methoxy group and a pyrazole moiety, alongside a piperidine ring linked to a thiadiazole. These structural components are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in disease processes. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine, including those similar to the compound , exhibit significant antibacterial properties. For example, compounds with similar structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives displayed strong AChE inhibitory activity, with IC50 values significantly lower than those of reference standards .
Antitumor Potential
Recent investigations into piperidine-based compounds suggest potential antitumor activity. For instance, ultrasonic-assisted synthesis methods have yielded various heterocycles that demonstrated promising antitumor effects in vitro .
Case Studies and Research Findings
- Antibacterial Studies : A study reported the synthesis and evaluation of piperidine derivatives, revealing that some exhibited strong antibacterial effects against resistant strains .
- AChE Inhibition : Compounds structurally related to the target compound showed potent AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential in treating conditions like Alzheimer's disease .
- Antitumor Activity : In vitro studies indicated that certain synthesized derivatives could inhibit tumor cell proliferation effectively .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
